molecular formula C26H35ClN2O5 B609512 N-Demethyl Ivabradine Hydrochloride CAS No. 1246638-08-3

N-Demethyl Ivabradine Hydrochloride

Cat. No.: B609512
CAS No.: 1246638-08-3
M. Wt: 491.0 g/mol
InChI Key: MIIIKWNQFDQJGS-UHFFFAOYSA-N
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Description

N-Demethyl ivabradine hydrochloride: is a metabolite of ivabradine, a drug primarily used for the treatment of chronic heart failure and angina pectoris. This compound is known for its role as a specific inhibitor of the funny channel (If), which is crucial in regulating heart rate .

Mechanism of Action

Target of Action

N-Demethyl Ivabradine Hydrochloride, also known as Ivabradine metabolite N-Demethyl Ivabradine (hydrochloride), primarily targets the Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels located in the sinoatrial node of the heart . These channels are responsible for the pacemaker activity in the heart, controlling the heart rate .

Mode of Action

The compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This inhibition disrupts the If ion current flow, which prolongs diastolic depolarization, thereby lowering the heart rate . This selective action on the If channels makes it a “pure” heart rate-lowering drug .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac pacemaker activity. By inhibiting the If channels, the compound slows down the pacemaker activity, leading to a reduction in heart rate . This can result in more blood flow to the myocardium, potentially improving cardiac function in conditions like heart failure .

Pharmacokinetics

This compound is a metabolite of Ivabradine, which is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The compound is highly soluble . .

Result of Action

The primary molecular and cellular effect of this compound’s action is a reduction in heart rate . By selectively inhibiting the If channels in the sinoatrial node, the compound slows down the heart’s pacemaker activity, leading to a slower heart rate . This can potentially improve blood flow to the myocardium and improve cardiac function in certain conditions .

Action Environment

The efficacy and stability of this compound could potentially be influenced by various environmental factors. For instance, factors that affect the activity of the CYP3A4 enzyme, which metabolizes Ivabradine to this compound, could impact the levels and activity of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl ivabradine hydrochloride involves the demethylation of ivabradine. This process typically requires the use of specific reagents and catalysts to achieve the desired demethylation. The reaction conditions often include controlled temperatures and pH levels to ensure the efficiency and yield of the product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and quality. The production is carried out under stringent conditions to meet regulatory standards and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Demethyl ivabradine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully reduced forms of the compound .

Scientific Research Applications

Chemistry: N-Demethyl ivabradine hydrochloride is used in various chemical studies to understand its reactivity and interaction with other compounds. It serves as a model compound for studying demethylation reactions and the behavior of ivabradine metabolites .

Biology: In biological research, this compound is used to study the metabolic pathways of ivabradine and its effects on cellular functions. It helps in understanding the pharmacokinetics and pharmacodynamics of ivabradine .

Medicine: this compound is crucial in medical research for developing new therapeutic agents. It helps in studying the efficacy and safety of ivabradine and its metabolites in treating heart-related conditions .

Industry: In the pharmaceutical industry, this compound is used for quality control and standardization of ivabradine products. It ensures the consistency and reliability of ivabradine formulations .

Comparison with Similar Compounds

Uniqueness: N-Demethyl ivabradine hydrochloride is unique due to its specific inhibition of the funny channel, which is not observed in other similar compounds. This specificity makes it a valuable tool in studying heart rate regulation and developing new therapeutic agents .

Properties

CAS No.

1246638-08-3

Molecular Formula

C26H35ClN2O5

Molecular Weight

491.0 g/mol

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

InChI

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H

InChI Key

MIIIKWNQFDQJGS-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC.Cl

SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-desmethyl Ivabradine (hydrochloride)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Demethyl Ivabradine Hydrochloride
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